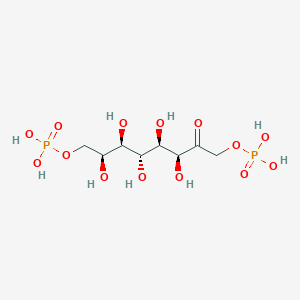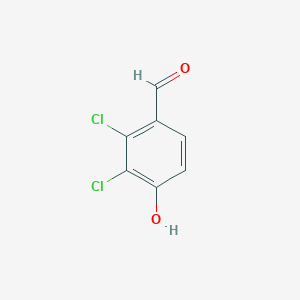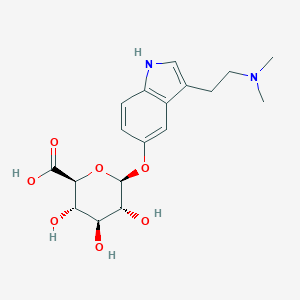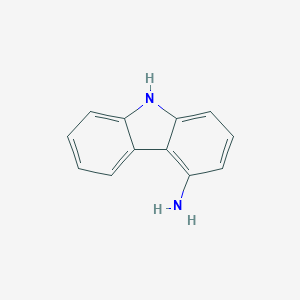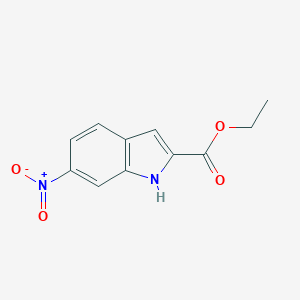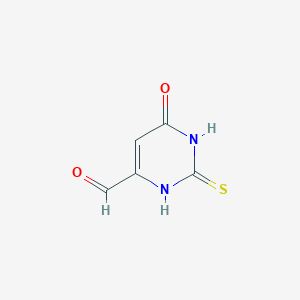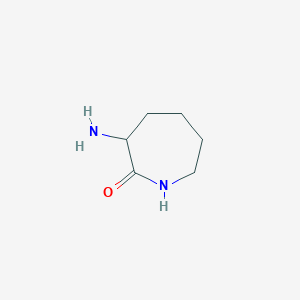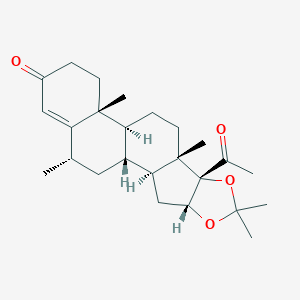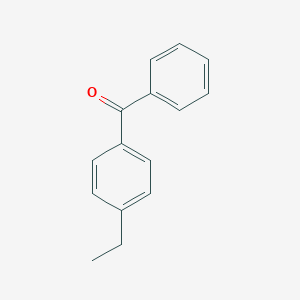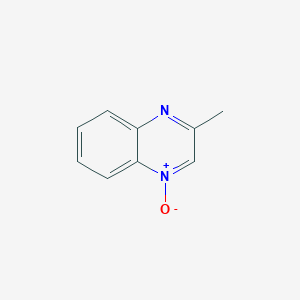
2-Methylquinoxaline 4-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylquinoxaline 4-oxide (Mqo) is a heterocyclic compound that has been extensively studied for its potential use in scientific research. It is a derivative of quinoxaline and has been found to have a variety of biochemical and physiological effects.
Mécanisme D'action
2-Methylquinoxaline 4-oxide is a potent electrophile that can react with nucleophiles such as DNA, proteins, and lipids. It forms adducts with DNA and can cause mutations by inducing base pair substitutions, deletions, and insertions. 2-Methylquinoxaline 4-oxide can also cause DNA strand breaks and can activate DNA repair mechanisms. The exact mechanism of 2-Methylquinoxaline 4-oxide-induced carcinogenesis is not fully understood but is believed to involve the formation of reactive oxygen species and oxidative stress.
Effets Biochimiques Et Physiologiques
2-Methylquinoxaline 4-oxide has been found to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress, DNA damage, and inflammation. 2-Methylquinoxaline 4-oxide has also been found to affect the expression of genes involved in cell proliferation, apoptosis, and angiogenesis. 2-Methylquinoxaline 4-oxide has been used to study the effects of oxidative stress on cellular processes and to investigate the mechanisms of carcinogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methylquinoxaline 4-oxide has several advantages for lab experiments. It is a potent mutagen and carcinogen and can be used to study the mechanisms of mutagenesis and carcinogenesis. It is also relatively stable and can be stored for long periods of time. However, 2-Methylquinoxaline 4-oxide has several limitations as well. It is highly reactive and can react with other compounds in the lab, leading to false-positive results. It is also toxic and can pose a health hazard if not handled properly.
Orientations Futures
There are several future directions for the study of 2-Methylquinoxaline 4-oxide. One area of research is the development of new synthetic methods for 2-Methylquinoxaline 4-oxide that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanisms of 2-Methylquinoxaline 4-oxide-induced carcinogenesis and the development of new cancer therapies that target these mechanisms. Finally, the use of 2-Methylquinoxaline 4-oxide in the study of oxidative stress and its effects on cellular processes is an area of ongoing research.
Méthodes De Synthèse
2-Methylquinoxaline 4-oxide can be synthesized by the oxidation of 2-methylquinoxaline using various oxidizing agents such as hydrogen peroxide, meta-chloroperbenzoic acid, or potassium permanganate. The reaction is carried out in the presence of a catalyst such as acetic acid or sulfuric acid. The yield of 2-Methylquinoxaline 4-oxide can be improved by optimizing the reaction conditions such as temperature, time, and concentration of the reactants.
Applications De Recherche Scientifique
2-Methylquinoxaline 4-oxide has been extensively used in scientific research for its potential use as a mutagen and carcinogen. It has been found to induce mutations in bacterial and mammalian cells and has been used in the Ames test for mutagenicity screening. 2-Methylquinoxaline 4-oxide has also been found to induce tumors in rodents and has been used in animal carcinogenicity studies.
Propriétés
Numéro CAS |
18916-45-5 |
|---|---|
Nom du produit |
2-Methylquinoxaline 4-oxide |
Formule moléculaire |
C9H8N2O |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
3-methyl-1-oxidoquinoxalin-1-ium |
InChI |
InChI=1S/C9H8N2O/c1-7-6-11(12)9-5-3-2-4-8(9)10-7/h2-6H,1H3 |
Clé InChI |
GENNPRIQHQRRPM-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2[N+](=C1)[O-] |
SMILES canonique |
CC1=NC2=CC=CC=C2[N+](=C1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



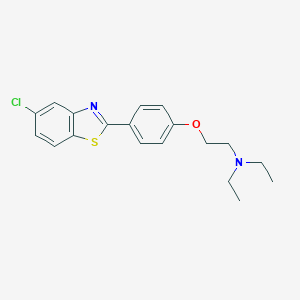
![N,N-Diethylbenzo[c]cinnolin-2-amine](/img/structure/B99712.png)
